3-(9-Ethyl-6-imino-6,9-dihydro-1H-purin-1-yl)propan-1-ol
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Overview
Description
3-(9-Ethyl-6-imino-6,9-dihydro-1H-purin-1-yl)propan-1-ol is a compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Ethyl-6-imino-6,9-dihydro-1H-purin-1-yl)propan-1-ol typically involves the alkylation of a purine derivative. One common method involves the reaction of 9-ethylguanine with 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(9-Ethyl-6-imino-6,9-dihydro-1H-purin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imino group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
3-(9-Ethyl-6-imino-6,9-dihydro-1H-purin-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 3-(9-Ethyl-6-imino-6,9-dihydro-1H-purin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A related purine derivative with antiviral properties.
2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol: Another purine derivative used in antiviral research.
Uniqueness
3-(9-Ethyl-6-imino-6,9-dihydro-1H-purin-1-yl)propan-1-ol is unique due to its specific structural features, such as the ethyl group at the 9-position and the hydroxyl group on the propanol chain. These features contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C10H15N5O |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-(9-ethyl-6-iminopurin-1-yl)propan-1-ol |
InChI |
InChI=1S/C10H15N5O/c1-2-14-6-12-8-9(11)15(4-3-5-16)7-13-10(8)14/h6-7,11,16H,2-5H2,1H3 |
InChI Key |
WXQDIAXLDIVVED-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN(C2=N)CCCO |
Origin of Product |
United States |
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